3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Description
Taxonomic Origins and Natural Occurrence in Plant Species
The compound is a naturally occurring apocarotenoid predominantly found in species of the Crocus and Gardenia genera. In Crocus sativus, it constitutes approximately 0.2–0.5% of dry stigma mass, alongside other crocins such as α-crocin (trans-crocetin di-(β-D-gentiobiosyl) ester) . Gardenia jasminoides and its botanical variant Gardenia jasminoides var. radicans also produce this compound, with total crocin content ranging from 4.12 to 13.72 mg/g in dried fruits .
Table 1: Natural Occurrence in Plant Species
| Species | Tissue | Concentration Range | Reference |
|---|---|---|---|
| Crocus sativus | Stigmas | 0.2–0.5% dry weight | |
| Gardenia jasminoides | Fruits | 4.12–12.25 mg/g | |
| G. jasminoides var. radicans | Fruits | 6.97–13.72 mg/g |
The biosynthetic pathway involves oxidative cleavage of zeaxanthin to yield crocetin, which is subsequently glycosylated with gentiobiose (a β-1,6-linked glucose disaccharide) and glucose residues . This process occurs in the chromoplasts of floral tissues, with enzymatic steps mediated by UDP-glucosyltransferases .
Historical Context of Polyene Glycoside Discovery in Gardenia and Crocus Genera
The isolation of polyene glycosides from saffron dates to the early 20th century, with Karrer and colleagues first crystallizing crocin in 1932 . Structural elucidation revealed its diester nature, comprising crocetin linked to two gentiobiose units . In Gardenia, the identification of analogous compounds occurred later, spurred by comparative phytochemical studies in the 1970s .
Key milestones include:
- 1932 : Isolation of crocin from Crocus sativus stigmas by Karrer et al. .
- 1975 : Discovery of gentiobiosyl-glucosyl crocetin esters in Gardenia jasminoides fruits .
- 2005 : Confirmation of crocetin’s hydrolysis during intestinal absorption, clarifying bioavailability mechanisms .
- 2022 : Quantitative HPLC analysis establishing varietal differences in Gardenia crocin profiles .
Structural Classification Within Apocarotenoid Derivatives
The compound belongs to the crocin subgroup of apocarotenoids, characterized by a C20 dicarboxylic acid (crocetin) esterified with mono- or disaccharide units. Its systematic IUPAC name reflects three structural domains:
- Crocetin backbone : A conjugated heptaene chain with methyl groups at C2, C6, C11, and C15 .
- Glycosyl moieties :
Figure 1: Structural Features
$$
\text{Crocetin core} + \underbrace{\text{β-D-glucosyl}}{\text{Position 1}} + \underbrace{\text{β-D-gentiobiosyl}}{\text{Position 2}}
$$
This diglycosyl ester configuration enhances water solubility compared to non-glycosylated carotenoids, with a partition coefficient (LogP) of -1.34 . The compound’s absorption spectrum shows λ_max at 440 nm in aqueous solution, characteristic of its polyene chromophore .
X-ray crystallography studies confirm a planar crocetin backbone with dihedral angles of 178° between adjacent double bonds, facilitating π-electron conjugation . The gentiobiose and glucose units adopt $$ ^4C_1 $$ chair conformations, stabilized by intramolecular hydrogen bonds between O3' and O5'' hydroxyls .
Properties
IUPAC Name |
1-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBHMFVVLYIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Glycosylation
Key Steps :
- Activation of the anomeric center : The glycosyl donor (e.g., glucose derivative) is activated via bromide or trichloroacetimidate intermediates.
- Protection of hydroxyl groups : Selective protection (e.g., tert-butyldimethylsilyl (TBS) or benzyl groups) ensures regioselective glycosylation.
- Coupling with acceptor : The acceptor molecule (e.g., aglycone or another sugar) reacts under acidic or basic conditions.
Mechanistic Insights :
Enzymatic Glycosylation
Biocatalytic approaches are increasingly favored for their sustainability:
- Glycosyltransferases (e.g., β-glucosidases) catalyze direct glycosidic bond formation between donors and acceptors.
- Transglycosylation using enzymes like endo-1,3-β-glucanases transfers glycosyl residues from polysaccharides to acceptors.
Protection-Deprotection Strategies
Hydroxyl groups in the oxane rings and fatty acid chain require selective protection to prevent undesired side reactions.
Common Protecting Groups
Advantages of EE/MOP :
- Orthogonality : Compatible with Pd-catalyzed cross-couplings and lithiations.
- Efficient Deprotection : Mild acidic hydrolysis preserves sensitive functional groups.
Esterification and Fatty Acid Coupling
The 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate moiety is introduced via esterification.
Activated Ester Formation
| Method | Reagents | Solvent | Yield | Purity | Source |
|---|---|---|---|---|---|
| DCC/DMAP | DCC, DMAP, RT | CH₂Cl₂ | 85–90% | >95% | |
| Acid Chloride | SOCl₂, reflux | THF | 75–80% | >90% |
Key Challenges :
- Steric Hindrance : Bulky fatty acid esters require prolonged reaction times.
- Side Reactions : Competing transesterification under acidic conditions.
Enzymatic Hydrolysis for Aglycone Production
Acid hydrolysis is avoided due to potential degradation. Enzymatic methods provide cleaner aglycone isolation:
- β-Glucosidases : Catalyze hydrolysis of glycosidic bonds without acid catalysts.
- Lipase-Mediated Transesterification : Selectively cleaves esters in the fatty acid chain.
Optimization and Industrial-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions: Crocetin gentiobiosylglucosyl ester undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for modifying the compound’s properties and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of crocetin gentiobiosylglucosyl ester include zeaxanthin cleavage dioxygenase, crocetin dialdehyde dehydrogenase, and various glycosyltransferases . These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of crocetin, such as crocin-1, crocin-2, crocin-3, and crocin-4 .
Scientific Research Applications
Crocetin gentiobiosylglucosyl ester has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid glycosylation and its effects on bioactivity . In biology and medicine, it has shown potential in treating neurodegenerative diseases, metabolic disorders, and cancer due to its antioxidant and anti-inflammatory properties . Additionally, it is used in the food industry as a natural colorant and functional ingredient .
Mechanism of Action
The mechanism of action of crocetin gentiobiosylglucosyl ester involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and apoptosis pathways . The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Glycosylation Complexity : The target compound’s branched diglucose unit is rare among glycosides, which typically exhibit linear or single-sugar attachments (e.g., amygdalin , mangiferin ). This branching may enhance solubility or receptor binding specificity.
- Bioactivity Gap : While similar glycosides exhibit antioxidant, antiviral, or plant defense activities , the target compound’s bioactivity remains uncharacterized.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Insights:
- Solubility : The target compound’s polyene chain likely reduces water solubility compared to smaller glycosides like hesperidin or amygdalin .
- Metabolic Stability : The ester linkage may confer susceptibility to hydrolysis by esterases, akin to iridoid glycosides (e.g., agnuside in ).
Research Implications and Gaps
- Biosynthetic Pathways : The compound’s polyene chain suggests a polyketide synthase (PKS) origin, while glycosylation implicates UDP-glucose-dependent transferases. Comparative studies with fungal polyketides (e.g., aflatoxins) could elucidate its biosynthesis .
- Therapeutic Potential: Structural analogs like mangiferin () and galloyl glucosides () show antidiabetic and anti-inflammatory effects. Molecular docking studies could predict the target compound’s interaction with proteins like GSK-3β or acetylcholinesterase .
- Ecological Roles : Similar glycosides in and are implicated in plant-pathogen interactions. The polyene ester may deter herbivores or microbes via membrane disruption.
Biological Activity
The compound known as 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features multiple hydroxyl groups and a complex carbon skeleton that may contribute to its biological properties. The chemical structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic benefits. Below are key areas of interest:
1. Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of similar polyphenolic compounds. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance:
- A study demonstrated that flavonoids exhibit significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .
2. Neuroprotective Effects
The compound's structural similarities to flavonoids suggest potential neuroprotective effects. Evidence indicates that flavonoids can promote neurogenesis and synaptogenesis:
- In vitro studies have shown that compounds with similar structures enhance neuronal survival and reduce apoptosis by modulating pathways like MAPK/Erk .
3. Anti-inflammatory Properties
Research has also pointed to anti-inflammatory effects associated with flavonoid-like compounds:
- Flavonoids can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
Several case studies provide insight into the biological effects of related compounds:
Case Study 1: Neuroprotection in Animal Models
A study involving quercetin (a flavonoid analog) demonstrated significant neuroprotective effects in rat models of Parkinson's disease. The compound increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .
Case Study 2: Antioxidant Efficacy
In a clinical trial assessing the antioxidant capacity of dietary flavonoids, participants consuming high-flavonoid diets showed reduced markers of oxidative stress compared to control groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
